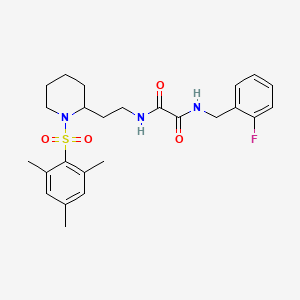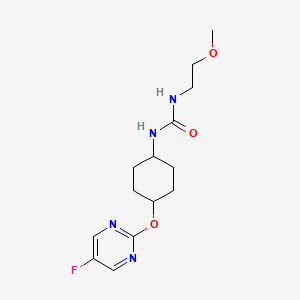
1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, TAK-659.
Applications De Recherche Scientifique
Orexin Receptor Mechanisms and Compulsive Food Consumption
The orexin system, which includes orexins (OX) and their receptors (OXR), plays a significant role in modulating behaviors like feeding, arousal, stress, and drug abuse. Research indicates that neural systems driving drug abuse may also underlie compulsive food seeking and intake. In this context, compounds similar to the one have been investigated for their effects on binge eating, suggesting that selective antagonism at OX1R might be a potential pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).
Antitumor Activity in Experimental Tumor Models
A study explored the antitumor activity of S-1, a compound similar to the one , using experimental tumor models in rats. The research suggested that certain components in the S-1 formulation, which do not have antitumor activity independently, act as modulators to enhance the antitumor effect of the active component (Takechi et al., 1996).
Development of New Acetylcholinesterase Inhibitors
In the search for new acetylcholinesterase inhibitors, a series of compounds including 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which are structurally related to the compound , were synthesized. These compounds showed promising results, suggesting their potential in the treatment of diseases like Alzheimer's (Vidaluc et al., 1995).
Synthesis of Novel Urea Derivatives and Their Applications
Research focused on synthesizing new urea derivatives, such as 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, presents the potential for developing novel compounds with diverse biological activities. Such research contributes to the broader understanding of urea derivatives and their applications in medicinal chemistry (Sañudo et al., 2006).
Fluoropyrimidine S-1 in Cancer Treatment
Studies on S-1, an oral fluoropyrimidine, have shown its effectiveness in treating various cancers, including non-small-cell lung cancer. This research indicates the role of similar compounds in oncology, highlighting their potential in cancer therapy (Okamoto & Fukuoka, 2009).
Use as Fluorescence Probes in Analytical Chemistry
Compounds like N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea exhibit strong solvatochromism in their fluorescence properties, allowing the detection of various analytes. This application demonstrates the utility of similar compounds in analytical chemistry, particularly in sensing and detection technologies (Bohne et al., 2005).
Propriétés
IUPAC Name |
1-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN4O3/c1-21-7-6-16-13(20)19-11-2-4-12(5-3-11)22-14-17-8-10(15)9-18-14/h8-9,11-12H,2-7H2,1H3,(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBFDVHZKWVRFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1CCC(CC1)OC2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-Chloro-2-methylphenyl)-1-methyl-3-(3-phenylpropyl)-1,3,5-trihydroimidazol idino[1,2-h]purine-2,4-dione](/img/structure/B2560873.png)
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-fluoropyridin-4-yl)methanone](/img/structure/B2560874.png)
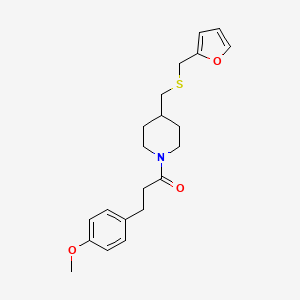
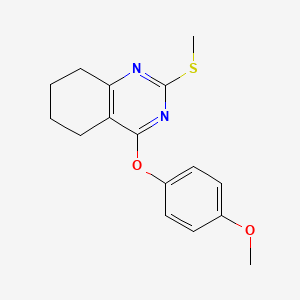
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B2560880.png)
![3-(phenylthio)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2560882.png)
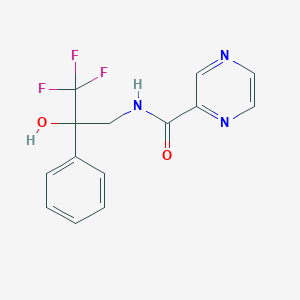
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2560887.png)
![[4-(Benzylsulfonyl)phenyl]acetic acid](/img/structure/B2560888.png)

![3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2560892.png)
![2-[4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2560893.png)
